1-(4-oxo-2-{[(oxolan-2-yl)methyl]sulfanyl}-3-pentyl-3,4-dihydroquinazoline-7-carbonyl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-[4-oxo-2-(oxolan-2-ylmethylsulfanyl)-3-pentylquinazoline-7-carbonyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N4O4S/c1-2-3-4-11-29-24(32)20-8-7-18(23(31)28-12-9-17(10-13-28)22(26)30)15-21(20)27-25(29)34-16-19-6-5-14-33-19/h7-8,15,17,19H,2-6,9-14,16H2,1H3,(H2,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLUXIOZARVJIKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCC(CC3)C(=O)N)N=C1SCC4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-oxo-2-{[(oxolan-2-yl)methyl]sulfanyl}-3-pentyl-3,4-dihydroquinazoline-7-carbonyl)piperidine-4-carboxamide typically involves multiple steps, including the formation of the quinazoline core, the introduction of the piperidine ring, and the addition of the oxolan-2-ylmethyl sulfanyl group. Common reagents used in these reactions include various organic halides, amines, and sulfur-containing compounds. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
1-(4-oxo-2-{[(oxolan-2-yl)methyl]sulfanyl}-3-pentyl-3,4-dihydroquinazoline-7-carbonyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce ketones or other oxidized groups to alcohols or alkanes.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or alkanes .
Scientific Research Applications
1-(4-oxo-2-{[(oxolan-2-yl)methyl]sulfanyl}-3-pentyl-3,4-dihydroquinazoline-7-carbonyl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-oxo-2-{[(oxolan-2-yl)methyl]sulfanyl}-3-pentyl-3,4-dihydroquinazoline-7-carbonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The quinazoline core is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperidine ring and other functional groups may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Core Structure and Substituent Analysis
The target compound’s quinazoline core differentiates it from benzodiazol-2-one derivatives like 4‐(4‐bromo‐2‐oxo‐2,3‐dihydro‐1H‐1,3‐benzodiazol‐1‐yl)‐N‐(4‐chlorophenyl)piperidine‐1‐carboxamide (Compound 43, [M+H]+ 449.1) . Key distinctions include:
- Rigidity vs.
- Substituent Effects : The pentyl group at position 3 increases lipophilicity compared to shorter alkyl chains, while the oxolane-linked sulfanyl group may improve solubility over purely hydrophobic substituents.
Molecular Properties and Bioactivity
- Solubility : The oxolane moiety in the target compound likely enhances aqueous solubility compared to Compound 43’s bromo and chlorophenyl groups, which are more hydrophobic.
Functional Group Impact
- Sulfanyl-Oxolane Linkage : This group may act as a bioisostere for phosphate or carboxylate moieties, mimicking natural substrates in enzymatic targets.
- Piperidine-4-Carboxamide : A recurring motif in kinase inhibitors (e.g., EGFR inhibitors), this group likely engages in hydrogen bonding with ATP-binding sites .
Biological Activity
The compound 1-(4-oxo-2-{[(oxolan-2-yl)methyl]sulfanyl}-3-pentyl-3,4-dihydroquinazoline-7-carbonyl)piperidine-4-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological models, and relevant case studies.
Chemical Structure and Properties
This compound belongs to a class of quinazoline derivatives, characterized by a complex structure that includes a piperidine ring and an oxolan moiety. Its molecular formula is C₁₈H₂₃N₃O₄S, with a molecular weight of approximately 373.46 g/mol.
Anticancer Activity
Recent studies have indicated that quinazoline derivatives exhibit significant anticancer properties. For instance, compounds similar to the one have been shown to induce apoptosis in cancer cell lines through various mechanisms:
- Inhibition of Cell Proliferation : Quinazoline derivatives can inhibit the proliferation of cancer cells by interfering with key signaling pathways involved in cell cycle regulation.
- Induction of Apoptosis : Research indicates that these compounds can activate caspases and modulate apoptotic markers, leading to increased cell death in tumor cells .
The proposed mechanisms through which this compound exerts its biological effects include:
- NF-κB Pathway Modulation : It has been shown that quinazoline derivatives can inhibit the nuclear translocation of NF-κB, a transcription factor involved in inflammation and cancer progression. This inhibition leads to decreased expression of anti-apoptotic proteins and reduced inflammatory cytokines .
- Caspase Activation : The activation of caspases (e.g., caspase-3 and caspase-9) is a critical step in the apoptotic pathway, which this compound appears to promote .
In Vitro Studies
In vitro experiments using various cancer cell lines (e.g., lung adenocarcinoma H441 and A549) have demonstrated that treatment with this compound results in:
- Reduced Cell Viability : Significant dose-dependent decreases in cell viability were observed.
- Altered Expression of Apoptotic Markers : A shift in the balance between pro-apoptotic and anti-apoptotic proteins was noted, favoring apoptosis .
In Vivo Studies
In vivo studies utilizing xenograft models have shown promising results:
| Study Model | Treatment | Key Findings |
|---|---|---|
| Lung Cancer Xenograft | Compound administered orally | Dose-dependent tumor growth suppression; reduced Ki-67 expression indicating lower proliferation rates . |
Case Studies
- CLEFMA as an Anti-Cancer Agent : A study on a related quinazoline derivative (CLEFMA) demonstrated its effectiveness in suppressing tumor growth in lung cancer models. The study reported significant reductions in tumor size and alterations in inflammatory markers, showcasing the potential of this class of compounds for therapeutic applications .
- Mechanistic Insights : Another investigation highlighted the compound's ability to downregulate COX-2 and other inflammatory mediators, further supporting its role as an anti-inflammatory and anti-cancer agent .
Q & A
Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized for yield and purity?
The synthesis involves multi-step reactions, including:
- Sulfanyl group introduction : Use of (oxolan-2-yl)methyl thiol under inert atmosphere (N₂/Ar) to minimize oxidation .
- Quinazoline ring formation : Cyclization at 80–100°C in anhydrous DMF, monitored by TLC (silica gel, ethyl acetate/hexane 3:7) .
- Piperidine coupling : Amide bond formation via HATU/DIPEA activation in dichloromethane, purified via column chromatography (gradient elution) .
Optimization : Adjust solvent polarity (e.g., switch DMF to acetonitrile for hygroscopic intermediates) and employ slow reagent addition to reduce side products .
Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?
- NMR : ¹H/¹³C NMR in DMSO-d₆ to confirm sulfanyl (-S-) and carbonyl groups (δ 2.8–3.2 ppm for SCH₂; δ 170–175 ppm for C=O) .
- HPLC : Use a C18 column with mobile phase methanol/water/0.2 M NaH₂PO₄/tetrabutylammonium hydroxide (5:1:2:3, pH 5.5) for purity assessment (>98%) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragment patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological data (e.g., anti-inflammatory vs. anticancer activity)?
- Dose-response studies : Compare IC₅₀ values across cell lines (e.g., MCF-7 vs. RAW264.7 macrophages) to assess selectivity .
- Target profiling : Use kinase inhibition assays (e.g., EGFR, PI3K) and molecular docking to identify primary targets .
- In vivo validation : Test in xenograft models (e.g., murine cancer) with parallel cytokine profiling to distinguish direct antitumor vs. immunomodulatory effects .
Q. What strategies are recommended for structural modification to enhance bioactivity or reduce toxicity?
- SAR-guided design :
- Replace the pentyl group with shorter alkyl chains (e.g., propyl) to improve solubility .
- Introduce electron-withdrawing groups (e.g., -CF₃) on the quinazoline ring to enhance enzyme binding .
- Prodrug approaches : Mask the carboxamide with ester groups to improve bioavailability .
Q. How can researchers address stability challenges during formulation for in vivo studies?
- pH stability : Perform accelerated degradation studies (40°C/75% RH) in buffers (pH 1.2–7.4) to identify labile groups (e.g., sulfanyl oxidation) .
- Lyophilization : Prepare lyophilized powders with trehalose (1:5 w/w) for long-term storage .
- Nanoparticle encapsulation : Use PLGA nanoparticles (150–200 nm) to protect against enzymatic degradation in serum .
Methodological Considerations
Q. What experimental controls are essential for validating biological activity assays?
- Positive controls : Include reference inhibitors (e.g., doxorubicin for cytotoxicity, aspirin for anti-inflammatory assays) .
- Vehicle controls : Test DMSO (≤0.1%) or PBS in parallel to exclude solvent effects .
- Genetic controls : Use siRNA knockdown of suspected targets (e.g., COX-2) to confirm mechanism .
Q. How should researchers approach scaling up synthesis without compromising purity?
- Process analytical technology (PAT) : Implement inline FTIR to monitor reaction progress .
- Crystallization optimization : Screen solvents (e.g., ethanol/water mixtures) to improve crystal habit and filtration efficiency .
Data Analysis and Reproducibility
Q. What statistical methods are appropriate for analyzing dose-response and enzyme inhibition data?
- Nonlinear regression : Fit IC₅₀/EC₅₀ curves using GraphPad Prism (four-parameter logistic model) .
- ANOVA with post-hoc tests : Compare multiple treatment groups (e.g., Tukey’s test for cytotoxicity assays) .
Q. How can spectral data discrepancies (e.g., NMR splitting patterns) be resolved?
- Variable temperature NMR : Identify dynamic effects (e.g., rotamers) by acquiring spectra at 25°C and 50°C .
- 2D experiments : Perform HSQC and HMBC to assign overlapping signals .
Tables
Q. Table 1. Key HPLC Parameters for Purity Analysis
| Column | Mobile Phase Composition | pH | Flow Rate | Detection Wavelength |
|---|---|---|---|---|
| C18 (5 µm) | MeOH/H₂O/NaH₂PO₄/TBAH (5:1:2:3) | 5.5 | 1.0 mL/min | 254 nm |
| Adapted from USP methods . |
Q. Table 2. Recommended In Vitro Assays for Pharmacological Profiling
| Assay Type | Cell Line/Model | Endpoint Measurement | Reference Compound |
|---|---|---|---|
| Cytotoxicity | MCF-7 (breast cancer) | MTT assay (48 h) | Doxorubicin |
| Anti-inflammatory | RAW264.7 macrophages | NO production (Griess reagent) | Aspirin |
| Kinase Inhibition | EGFR (recombinant) | ADP-Glo™ assay | Gefitinib |
| Compiled from . |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
